molecular formula C10H7F3O2 B3867223 4,4,4-trifluoro-3-phenyl-2-butenoic acid

4,4,4-trifluoro-3-phenyl-2-butenoic acid

Cat. No. B3867223
M. Wt: 216.16 g/mol
InChI Key: IZLDRXUDBMVNKB-VURMDHGXSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with other chemicals. For instance, “(E)-4,4,4-Trifluoro-3-methyl-2-butenoic acid” reacts with phosphorus pentoxide in a one-step reaction to form an ester .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Enantioselective Hydrogenation

    This compound is used in the enantioselective hydrogenation of α,β-unsaturated carboxylic acids, particularly with cinchona alkaloid modified palladium catalysts. It serves as a test compound in research exploring enantioselectivity in catalytic systems, which results in optically enriched saturated acids with a chiral center in the β position (Szőllősi et al., 2008).

  • Synthesis of Derivatives

    This compound is a key precursor in the synthesis of various derivatives. For instance, the preparation of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote and its subsequent reaction with terminal alkynes has been studied, demonstrating its utility in creating en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).

  • Perkin Condensation

    The Perkin reaction of activated aromatic ketones with various condensing agents has been used to generate derivatives of 4,4,4-trifluoro-2-butenoic acid. This method produces compounds with high E-stereoselectivity, contributing to the field of organic synthesis (Cserényi et al., 2006).

Medicinal Chemistry and Biochemistry

  • Antifungal Activity: A derivative of this acid, 4-phenyl-3-butenoic acid, isolated from Streptomyces koyangensis strain VK-A60, exhibits significant antifungal activity. It effectively suppresses the development of certain plant pathogens and shows potential as a bioactive compound in agricultural applications (Lee et al., 2005).

Materials Science

  • Liquid Crystals: Optically active derivatives of 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid have been synthesized and used as chiral dopants for nematic liquid crystals. These compounds demonstrate significant helical twisting power, indicating their utility in the field of liquid crystal technology (Tojo et al., 2006).

Coordination Chemistry

  • Coordination Polymers: 4,4,4-Trifluoro-3-phenyl-2-butenoic acid derivatives have been used to synthesize one-dimensional corrugated tape AgI coordination polymers. These polymers exhibit unique structural features and luminescence properties, making them of interest in coordination chemistry and materials science (A. and Morsali, 2007).

Synthetic Chemistry

  • Peptide Synthesis: Derivatives of 4,4,4-trifluoro-3-phenyl-2-butenoic acid have been proposed as suitable protecting groups for the N-H terminal of amino acids in peptide synthesis. This application highlights its potential in facilitating the synthesis of complex biological molecules (Gorbunova et al., 1991).

Organic Electronics

  • Chiral Dopants in Electronics: The synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application as a chiral dopant for nematic liquid crystals indicates its potential use in the development of organic electronic materials, where control of molecular chirality can be crucial (Tojo et al., 2006).

properties

IUPAC Name

(Z)-4,4,4-trifluoro-3-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLDRXUDBMVNKB-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-phenylbut-2-enoic acid

CAS RN

2143-93-3
Record name (2Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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